molecular formula C14H13N3O4 B6120672 4-methoxy-2-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol

4-methoxy-2-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol

Cat. No.: B6120672
M. Wt: 287.27 g/mol
InChI Key: CDGRBPFFSQEARN-OQLLNIDSSA-N
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Description

4-methoxy-2-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxy group, a nitrophenyl group, and a hydrazinylidene linkage, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol typically involves the condensation of 4-methoxy-2-nitrophenol with 4-nitrophenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being refluxed for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-methoxy-2-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-methoxy-2-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene linkage allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its phenolic and nitrophenyl groups contribute to its reactivity and potential biological activities .

Comparison with Similar Compounds

  • 4-methoxy-2-nitrophenol
  • 4-methoxyphenol
  • 2-methoxy-4-[(4-nitrophenyl)imino]methylphenol

Comparison: 4-methoxy-2-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol is unique due to its hydrazinylidene linkage, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for forming stable metal complexes, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-methoxy-2-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-21-13-6-7-14(18)10(8-13)9-15-16-11-2-4-12(5-3-11)17(19)20/h2-9,16,18H,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGRBPFFSQEARN-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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